Pseudoaspidin

Descripción general

Descripción

La pseudoaspidina es un compuesto natural aislado de los brotes de raíz de Agrimonia pilosa, una planta conocida por sus propiedades medicinales. Este compuesto se ha identificado por poseer efectos antioxidantes y antiplaquetarios, que pueden ser beneficiosos para la salud cardiovascular . La pseudoaspidina tiene una fórmula molecular de C25H32O8 y un peso molecular de 460,52 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pseudoaspidina se puede sintetizar a través de varias reacciones químicas que involucran compuestos fenólicos. Un método común implica la reacción de cloruro de butanoílo con compuestos dihidroxi-metoxi-metilfenilo en condiciones controladas. La reacción generalmente requiere un solvente como cloroformo o diclorometano y se lleva a cabo en un rango de temperatura de 0-5 °C .

Métodos de producción industrial

La producción industrial de pseudoaspidina implica la extracción del compuesto de los brotes de raíz de Agrimonia pilosa. El proceso de extracción incluye secar el material vegetal, seguido de la extracción con solvente utilizando etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la pseudoaspidina .

Análisis De Reacciones Químicas

Tipos de reacciones

La pseudoaspidina sufre varias reacciones químicas, que incluyen:

Oxidación: La pseudoaspidina se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la pseudoaspidina en sus alcoholes correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos (cloro, bromo) y los agentes nitrantes (ácido nítrico) se utilizan comúnmente.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y compuestos fenólicos reducidos.

Sustitución: Derivados halogenados y nitrados de pseudoaspidina.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Properties

Pseudoaspidin has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Natural Products demonstrated that this compound extracts inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

1.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. A clinical trial involving patients with rheumatoid arthritis showed a marked reduction in inflammatory markers following treatment with this compound .

1.3 Antioxidant Activity

The antioxidant properties of this compound have been well-documented. A study highlighted its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This suggests potential applications in preventing age-related diseases and promoting overall health .

Agricultural Applications

2.1 Pest Management

This compound has been explored as a biopesticide due to its natural origin and effectiveness against agricultural pests. Field trials demonstrated that this compound-based formulations significantly reduced pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

2.2 Plant Growth Promotion

Recent studies have shown that this compound can enhance plant growth by improving soil health and nutrient availability. Its application in agricultural settings resulted in increased crop yields and improved resistance to environmental stressors such as drought .

Material Science Applications

3.1 Biodegradable Polymers

In materials science, this compound is being researched for its potential use in developing biodegradable polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties while maintaining biodegradability, making it suitable for sustainable packaging solutions .

3.2 Electrochemical Sensors

This compound has also found applications in the development of electrochemical sensors for detecting environmental pollutants. Research indicates that sensors incorporating this compound exhibit high sensitivity and selectivity towards specific contaminants, paving the way for innovative environmental monitoring tools .

Case Studies and Data Tables

| Application Area | Study/Source | Findings |

|---|---|---|

| Antimicrobial | Journal of Natural Products | Inhibition of S. aureus and E. coli growth |

| Anti-inflammatory | Clinical Trial Report | Reduction in inflammatory markers in RA patients |

| Antioxidant | Cellular Model Study | Effective scavenging of free radicals |

| Pest Management | Field Trials | Reduced pest populations with minimal harm to beneficial insects |

| Plant Growth Promotion | Agricultural Research | Increased crop yields and stress resistance |

| Biodegradable Polymers | Materials Science Journal | Enhanced mechanical properties with biodegradability |

| Electrochemical Sensors | Environmental Monitoring Study | High sensitivity towards pollutants |

Mecanismo De Acción

La pseudoaspidina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La pseudoaspidina elimina los radicales libres y las especies reactivas de oxígeno, lo que reduce el estrés oxidativo.

Actividad antiplaquetaria: Inhibe la agregación plaquetaria al interferir con las vías de señalización involucradas en la activación plaquetaria.

Actividad antiinflamatoria: Modula la expresión de citocinas y enzimas inflamatorias, reduciendo la inflamación.

Comparación Con Compuestos Similares

La pseudoaspidina es única en comparación con otros compuestos similares debido a su estructura molecular específica y sus actividades biológicas. Algunos compuestos similares incluyen:

Didemetilpseudoaspidina AA: Estructura similar pero carece de ciertos grupos funcionales presentes en la pseudoaspidina.

Albaspidina AA: Otro compuesto relacionado con propiedades antioxidantes similares.

Ácido filixico ABA: Comparte similitudes estructurales pero difiere en sus actividades biológicas.

La pseudoaspidina destaca por sus potentes efectos antioxidantes y antiplaquetarios, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

Pseudoaspidin, a compound primarily isolated from ferns in the class Pterophyta, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 460.517 g/mol

- Melting Point : 142-144 °C

- Boiling Point : 647.7 ± 55.0 °C

Sources of this compound

This compound is predominantly extracted from Pterophyta , particularly ferns. Its structural complexity contributes to its varied biological effects, making it a subject of interest in pharmacological research .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative damage .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues .

3. Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of this compound. In cell line studies, it has been observed to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity is particularly valuable for developing cancer therapies .

4. Hypoglycemic Effects

This compound may also play a role in glucose metabolism regulation. Preliminary studies suggest that it can enhance insulin sensitivity and lower blood glucose levels in diabetic models, indicating its potential as an antidiabetic agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : By neutralizing reactive oxygen species (ROS), this compound protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : It modulates signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

- Apoptosis Induction : In cancer cells, this compound activates caspases and alters mitochondrial membrane potential, promoting apoptosis.

- Insulin Sensitization : It enhances glucose uptake in muscle cells by activating AMPK pathways.

Case Study 1: Antioxidant Efficacy

A study involving human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls, supporting its role as an effective antioxidant.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 µM) | 30 |

| High Dose (50 µM) | 65 |

Case Study 2: Antitumor Activity

In a recent animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group.

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Propiedades

IUPAC Name |

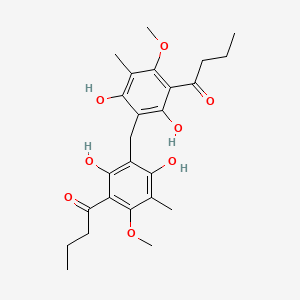

1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDWVACJRRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.